
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity :
- Researchers have explored the synthesis of derivatives related to this compound, focusing on their antimicrobial activities. For instance, the synthesis of thiazoles and their derivatives with antimicrobial activities has been a subject of interest. Such derivatives have been tested for their effectiveness against bacterial and fungal pathogens (Wardkhan et al., 2008).
- Another study focused on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Pharmacokinetics and Drug Disposition :
- The pharmacokinetics and disposition of similar compounds in animals and humans have been studied, particularly focusing on their potential in treating cardiovascular diseases. For example, the thiouracil derivative PF-06282999, an irreversible inactivator of myeloperoxidase, has been examined in clinical trials for cardiovascular disease treatment. The study highlights the importance of understanding the physicochemical properties for predicting human pharmacokinetics and elimination mechanisms (Dong et al., 2016).
Antitumor Properties :
- Research has also been conducted on the antitumor properties of derivatives of this compound. For instance, a study synthesized and evaluated the antitumor activity of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The majority of these compounds displayed potent anticancer activity against human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017).
Enzyme Inhibition Studies :
- The compound's derivatives have been studied for their enzyme inhibitory activities. For instance, the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors were conducted, demonstrating their potential in inhibiting kidney-type glutaminase, which is important for therapeutic applications (Shukla et al., 2012).
Solubility and Thermodynamic Studies :
- Studies have also been conducted on the solubility and thermodynamics of related dihydropyrimidine derivatives, emphasizing the significance of understanding these properties for their application in drug development. For example, the solubility of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one in various solvents at different temperatures was measured, providing insights into the drug's behavior in different media (Shakeel et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) and the second intermediate is N-(2-ethoxyphenyl)acetamide. These intermediates are synthesized separately and then coupled using appropriate coupling agents and conditions to form the final product.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "2-mercapto-5-((2-ethoxyphenyl)amino)-6-oxo-1,6-dihydropyrimidine", "sodium hydroxide", "acetic acid", "ethyl acetate", "water", "sodium bicarbonate", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "2-ethoxyaniline" ], "Reaction": [ "Synthesis of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio): The synthesis of this intermediate involves the reaction of 4-butylbenzenesulfonyl chloride with 2-mercapto-5-((2-ethoxyphenyl)amino)-6-oxo-1,6-dihydropyrimidine in the presence of sodium hydroxide and acetic acid. The reaction is carried out in ethyl acetate and water, and the product is isolated by filtration and washing with water.", "Synthesis of N-(2-ethoxyphenyl)acetamide: The synthesis of this intermediate involves the reaction of 2-ethoxyaniline with acetic anhydride in the presence of sodium bicarbonate and triethylamine. The reaction is carried out in ethyl acetate and the product is isolated by filtration and washing with water.", "Coupling of intermediates: The two intermediates are coupled using N,N'-dicyclohexylcarbodiimide as the coupling agent and triethylamine as the base. The reaction is carried out in dichloromethane and the product is isolated by filtration and washing with water." ] } | |
Número CAS |
1223763-95-8 |
Nombre del producto |
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide |
Fórmula molecular |
C24H27N3O5S2 |
Peso molecular |
501.62 |
Nombre IUPAC |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O5S2/c1-3-5-8-17-11-13-18(14-12-17)34(30,31)21-15-25-24(27-23(21)29)33-16-22(28)26-19-9-6-7-10-20(19)32-4-2/h6-7,9-15H,3-5,8,16H2,1-2H3,(H,26,28)(H,25,27,29) |
Clave InChI |
CEIRQOVUJKDAGO-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3OCC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2768199.png)
![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(2-bromobenzylidene)acetohydrazide](/img/structure/B2768201.png)
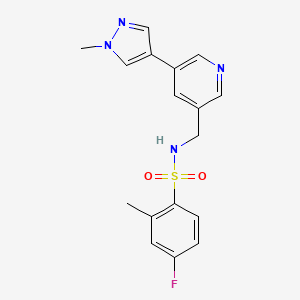
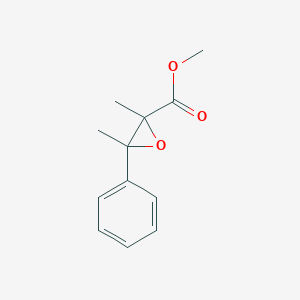
![Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate](/img/structure/B2768204.png)
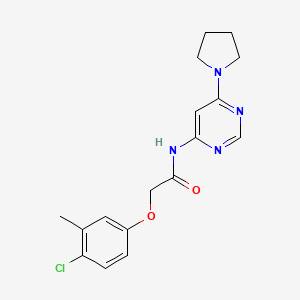
![N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2768206.png)

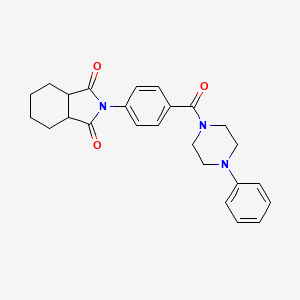
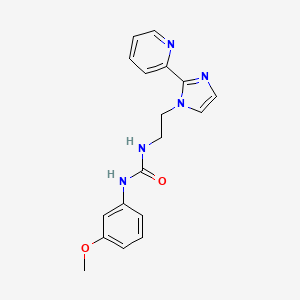
![1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B2768216.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2768217.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2768218.png)